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Compound of Interest

Compound Name: 5-Chloro-4-methyl-2-nitroaniline

Cat. No.: B1347341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the

molecular structure of 5-Chloro-4-methyl-2-nitroaniline. By analyzing its ¹H NMR, ¹³C NMR,

IR, and mass spectrometry data alongside those of its structural isomers, researchers can

confidently verify the identity and purity of this compound, a crucial step in pharmaceutical and

chemical research.

Structural Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of an unknown

compound using a combination of spectroscopic techniques.
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Caption: A logical workflow for confirming a compound's structure.
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The structure of 5-Chloro-4-methyl-2-nitroaniline, with the IUPAC name highlighting the

positions of the chloro, methyl, and nitro groups on the aniline ring, is presented below.

Caption: Structure of 5-Chloro-4-methyl-2-nitroaniline.

Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 5-Chloro-4-
methyl-2-nitroaniline and its isomers. Due to the limited availability of experimental data for

the target compound, predicted values from spectroscopic software are included for

comparison.

Table 1: ¹H NMR Data (Predicted and Experimental)

Compound
Aromatic
Protons (ppm)

Methyl
Protons (ppm)

Amine Protons
(ppm)

Solvent

5-Chloro-4-

methyl-2-

nitroaniline

(Predicted)

δ 7.9 (s, 1H), 6.8

(s, 1H)
δ 2.4 (s, 3H)

δ 5.5-6.0 (br s,

2H)
CDCl₃

4-Chloro-3-

nitroaniline[1]

δ 7.26 (d, 1H),

7.13 (d, 1H),

6.78 (dd, 1H)

- δ 4.00 (s, 2H) CDCl₃

5-Chloro-2-

methyl-4-

nitroaniline

Data not

available

Data not

available

Data not

available
-

2-Methyl-5-

nitroaniline[1]

δ 7.79 (d, 1H),

7.56 (dd, 1H),

7.25 (d, 1H)

δ 2.16 (s, 3H) Not specified DMSO

4-Methyl-3-

nitroaniline[1]

δ 7.15 (d, 1H),

7.09 (d, 1H),

6.80 (dd, 1H)

δ 2.31 (s, 3H) δ 5.55 (s, 2H) DMSO

Table 2: ¹³C NMR Data (Predicted and Experimental)
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Compound
Aromatic Carbons
(ppm)

Methyl Carbon
(ppm)

Solvent

5-Chloro-4-methyl-2-

nitroaniline (Predicted)

δ 148, 145, 135, 125,

120, 118
δ 20 CDCl₃

4-Chloro-3-

nitroaniline[1]

δ 148.34, 145.99,

132.28, 119.38,

114.96, 110.94

- CDCl₃

5-Chloro-2-methyl-4-

nitroaniline
Data not available Data not available -

2-Methyl-5-nitroaniline Data not available Data not available -

4-Methyl-3-

nitroaniline[1]

δ 149.26, 147.96,

133.07, 119.02,

118.58, 108.21

δ 18.78 DMSO

Table 3: IR Spectroscopy Data (Predicted and Experimental)
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Compound
N-H Stretching
(cm⁻¹)

NO₂ Stretching
(cm⁻¹)

C-Cl
Stretching
(cm⁻¹)

Aromatic C=C
Stretching
(cm⁻¹)

5-Chloro-4-

methyl-2-

nitroaniline

(Predicted)

~3400, ~3300
~1520 (asym),

~1340 (sym)
~750 ~1600, ~1480

4-Chloro-3-

nitroaniline

Data not

available

Data not

available

Data not

available

Data not

available

5-Chloro-2-

methyl-4-

nitroaniline

Data not

available

Data not

available

Data not

available

Data not

available

2-Methyl-5-

nitroaniline

Data not

available

Data not

available

Data not

available

Data not

available

4-Methyl-3-

nitroaniline

Data not

available

Data not

available

Data not

available

Data not

available

Table 4: Mass Spectrometry Data

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

5-Chloro-4-methyl-2-

nitroaniline

186/188 (M⁺), 187/189

(M+1)⁺[2]
Expected: [M-NO₂]⁺, [M-Cl]⁺

4-Chloro-3-nitroaniline 172/174 (M⁺) Data not available

5-Chloro-2-methyl-4-

nitroaniline
186/188 (M⁺) Data not available

2-Methyl-5-nitroaniline 152 (M⁺) Data not available

4-Methyl-3-nitroaniline 152 (M⁺) Data not available

Experimental Protocols
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Process the data with a line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.

Process the data with a line broadening of 1-2 Hz.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and

pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR)

accessory by placing a small amount of the solid sample directly on the ATR crystal.

Instrumentation: A standard FTIR spectrometer.

Data Acquisition:
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Collect a background spectrum of the empty sample compartment or the clean ATR

crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Sample Introduction: Introduce the sample via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, dissolve the sample

in a volatile solvent like dichloromethane or ethyl acetate. For LC-MS, dissolve the sample in

a suitable mobile phase.

Ionization:

Electron Ionization (EI): Typically used in GC-MS, this hard ionization technique provides

detailed fragmentation patterns.

Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS, which

often results in a prominent protonated molecular ion [M+H]⁺.

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate

the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major

fragment ions. The presence of a chlorine atom will be indicated by a characteristic M+2

isotopic peak with an intensity of approximately one-third of the molecular ion peak.

By carefully comparing the acquired spectroscopic data of an unknown sample with the

predicted data for 5-Chloro-4-methyl-2-nitroaniline and the experimental data of its isomers,

a confident structural confirmation can be achieved. The unique substitution pattern of the

target compound will result in a distinct spectroscopic fingerprint, particularly in the ¹H NMR

and ¹³C NMR spectra, allowing for its unambiguous identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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